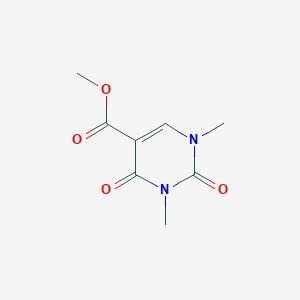

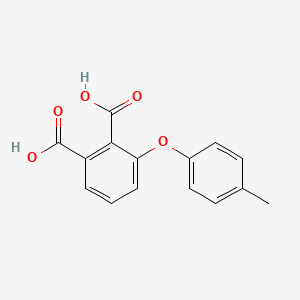

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

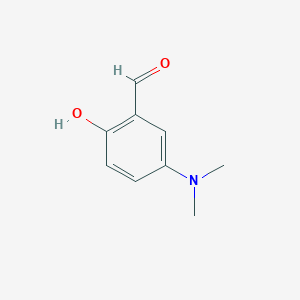

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as MDP, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in a variety of biochemical and physiological studies. In

科学的研究の応用

Biochemical Implications in Disease Pathology

Methylglyoxal (MG), a compound closely related to Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has significant implications in biological systems. It's a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions, modifying proteins to form advanced glycation end-products. These products are linked with diabetes complications and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Environmental and Synthetic Chemistry

The molecule has been used in environmentally benign synthesis methods. For example, it's involved in the formation of dimethylated 1,6-dihydropyrimidines using dimethyl carbonate, an eco-friendly reagent, under microwave. This method avoids toxic methylating agents, indicating the compound's role in sustainable chemistry (Wang, Quan, & Zhang, 2008).

Structural Chemistry and DNA Interaction

In a study of radiolytic one-electron reduction, 1-methylthymine and 1,3-dimethylthymine derivatives, similar to this compound, formed C5-C5'-linked dihydrothymine dimers. These dimers, structurally similar to mutagenic and carcinogenic UV-induced photolesions, suggest potential effects on DNA stability and integrity (Ito, Shinohara, Hatta, & Nishimoto, 1999).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used in developing methods for quantifying methylglyoxal in biological samples. Techniques like HPLC and GC with derivatization into more stable compounds have been utilized for this purpose, highlighting its role in analytical methodologies (Klöpfer, Spanneberg, & Glomb, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential in drug delivery systems. For instance, a study focused on a dihydropyridine carrier system for the sustained delivery of 2',3'-dideoxynucleosides to the brain, exploring its potential for treating neurological disorders related to AIDS (Palomino, Kessel, & Horwitz, 1989).

Antimicrobial Applications

Moreover, certain derivatives have shown antimicrobial properties. For example, novel synthesis of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids indicated significant antibacterial and antifungal activities, underscoring the compound's utility in developing new antimicrobial agents (Shastri, 2019).

作用機序

Target of Action

It is known that the compound is used as a feed additive , suggesting that it may interact with various biological targets to promote growth and improve production in livestock and poultry .

Mode of Action

It is known to have a significant effect on promoting the growth of livestock, poultry, fish, shrimp, cattle, and sheep . It is also known to improve production and reproductive performance .

Biochemical Pathways

The compound is known to inhibit the peroxidation of lipid compounds, thereby preventing the oxidation of biological membranes . This results in the protection of cells and tissues within the body, exhibiting some of the functions of natural antioxidants like Vitamin E . It can also influence animal endocrine, regulating serum levels of important production control hormones like T3, T4, FSH, LH, thereby improving animal growth, reproductive performance, and product quality .

Result of Action

The compound is known to significantly promote the growth of various animals, improve the quality of their fur, increase lean meat ratio, improve reproductive performance, and prevent diseases . It can also improve the water retention of meat, ensuring that the meat is juicy and rich in aromatic substances .

特性

IUPAC Name |

methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-9-4-5(7(12)14-3)6(11)10(2)8(9)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWNCXLYOCDBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542890 | |

| Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88468-97-7 | |

| Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)